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Abstract
Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective

monoamine transporter inhibitor.[1][2][3] It effectively blocks the reuptake of dopamine (DA),

norepinephrine (NE), and serotonin (5-HT), demonstrating high affinity for the respective

transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the

serotonin transporter (SERT). This comprehensive technical guide details the discovery,

pharmacological profile, and synthetic methodologies of cis-indatraline hydrochloride. It

provides structured data on its binding affinities, detailed experimental protocols for its

synthesis, and visual representations of its mechanism of action and synthetic pathways.

Discovery and Pharmacological Profile
Indatraline was developed as an antidepressant agent.[1] Its pharmacological activity stems

from its ability to inhibit the reuptake of key neurotransmitters involved in mood regulation.

Unlike selective reuptake inhibitors, indatraline's broad-spectrum activity has led to

investigations into its potential for treating cocaine addiction.[1] The rationale is that its slower

onset and longer duration of action compared to cocaine could serve as a substitution therapy.

[1] The (+)-enantiomer of indatraline is reported to be significantly more potent than the (-)-

enantiomer.[4]
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Cis-indatraline hydrochloride exerts its effects by binding to and blocking the function of DAT,

NET, and SERT.[3] This inhibition of neurotransmitter reuptake from the synaptic cleft leads to

an increased concentration of dopamine, norepinephrine, and serotonin, thereby enhancing

and prolonging their signaling.[5][6]

Recent studies have also revealed that indatraline can induce autophagy by modulating the

AMPK/mTOR/S6K signaling pathway.[7] This suggests potential therapeutic applications in

autophagy-related diseases.[2]

Quantitative Pharmacological Data
The binding affinities of cis-indatraline hydrochloride for the monoamine transporters are

summarized in the table below.

Transporter Ki (nM) Reference

Serotonin Transporter (SERT) 0.42

Dopamine Transporter (DAT) 1.7

Norepinephrine Transporter

(NET)
5.8

Synthesis of Cis-Indatraline Hydrochloride
Several synthetic routes for indatraline have been reported. A common strategy involves the

preparation of a 3-phenyl-1-indanone intermediate, which is then converted to the final product.

[4] Controlling the stereochemistry to obtain the desired cis configuration of the final amine

product is a critical aspect of the synthesis.[8]

One reported enantioselective synthesis of (+)-indatraline utilizes a lithiation/borylation-

protodeboronation methodology.[9] Another approach involves a Heck arylation of methyl

cinnamate followed by cyclization.[10]

Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for indatraline, highlighting

key transformations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12374346?utm_src=pdf-body
https://go.drugbank.com/drugs/DB17032
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://en.wikipedia.org/wiki/Norepinephrine_reuptake_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5046148/
https://www.medchemexpress.com/indatraline-hydrochloride.html
https://www.benchchem.com/product/b12374346?utm_src=pdf-body
https://www.benchchem.com/product/b12374346?utm_src=pdf-body
https://daneshyari.com/article/preview/5218286.pdf
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Indatraline
https://pubmed.ncbi.nlm.nih.gov/21995597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Key Intermediates

Final Product

Methyl Cinnamate

Saturated β,β-diarylated Product

Heck Arylation & Hydrogenation
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Caption: Generalized synthetic workflow for cis-Indatraline hydrochloride.
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Detailed Experimental Protocols
Heck Arylation and in situ Hydrogenation: Methyl cinnamate is reacted with 3,4-

dichlorobenzenediazonium tetrafluoroborate in the presence of a palladium catalyst. The

resulting Heck adduct is hydrogenated in situ to yield the saturated β,β-diarylated product.

Hydrolysis: The ester is hydrolyzed using aqueous potassium hydroxide to produce the

corresponding carboxylic acid.

Cyclization: The acid is cyclized using polyphosphoric acid (PPA) or chlorosulfonic acid

(ClSO₃H) to form 3-(3,4-dichlorophenyl)-1-indanone.

Reduction: The ketone is reduced to the corresponding alcohol. To achieve the desired trans

product, this often proceeds through a cis-alcohol intermediate.

Amination: The alcohol is converted to a leaving group (e.g., mesylate) and then reacted with

methylamine via an SN2 reaction, which inverts the stereochemistry to the desired trans-

amine.

Salt Formation: The final free base is treated with hydrochloric acid to yield cis-indatraline
hydrochloride.

A reported enantioselective synthesis of (+)-indatraline involves the lithiation/borylation-

protodeboronation of a homoallyl carbamate. This method requires careful control of reaction

conditions, including the use of 12-crown-4 and TMSCl, to achieve high yields and selectivity.

Signaling Pathway Modulation
Indatraline has been shown to induce autophagy through the modulation of the

AMPK/mTOR/S6K signaling pathway.[7]
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Caption: Indatraline's effect on the AMPK/mTOR/S6K signaling pathway.

Conclusion
Cis-indatraline hydrochloride is a pharmacologically significant molecule with a well-defined

mechanism of action as a non-selective monoamine transporter inhibitor. Its synthesis, while

presenting stereochemical challenges, can be achieved through various reported methods. The

discovery of its effects on the AMPK/mTOR/S6K signaling pathway opens new avenues for

research into its therapeutic potential beyond its effects on neurotransmitter reuptake. This

guide provides a foundational resource for researchers and professionals in the field of drug

discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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